3-Bromo-5H-benzo[b]carbazole
CAS No.:
Cat. No.: VC17899538
Molecular Formula: C16H10BrN
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10BrN |
|---|---|
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | 3-bromo-5H-benzo[b]carbazole |
| Standard InChI | InChI=1S/C16H10BrN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H |
| Standard InChI Key | JEYSPLWHVNAVDS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Bromo-5H-benzo[b]carbazole features a benzo[b]carbazole backbone—a tricyclic system comprising two benzene rings fused to a central pyrrole ring. The bromine atom is substituted at the 3-position of the carbazole framework . This substitution introduces steric and electronic effects that influence reactivity and intermolecular interactions. The extended π-conjugation system contributes to its aromatic stability, while the nitrogen atom enables participation in hydrogen bonding and coordination chemistry .
Physical Properties
Available data from chemical databases indicate limited experimental measurements for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 372.3 g/mol | |
| Density | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Flash Point | Not Available |
The absence of key physicochemical parameters underscores the need for further experimental characterization. Computational modeling or advanced spectroscopic techniques could fill these gaps, particularly for applications requiring precise thermal or solubility profiles.
Synthetic Methodologies
Patent-Based Synthesis Route
A Chinese patent (CN109851549B) outlines a three-step synthesis protocol for 5H-benzo[b]carbazole derivatives, adaptable to 3-bromo variants :
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α-Carbon Activation and Bromination:
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Fischer Indole Cyclization:
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Aromatization:
Critical Reaction Parameters
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Temperature Control: Sub-zero temperatures (-35°C to -30°C) during bromination prevent side reactions such as dibromination or ring-opening .
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Solvent Systems: DMF and toluene are employed for their polarity and boiling points, facilitating intermediate stabilization and heat management.
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Yield Optimization: The patent reports a molar ratio of 0.95:1 for NaH:2-tetralone, balancing base strength and cost efficiency .
Future Research Directions
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Pharmacological Profiling: Screen against NCI-60 cancer cell lines to identify therapeutic potential.
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Process Optimization: Develop greener solvents (e.g., cyclopentyl methyl ether) to replace DMF in synthesis .
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Computational Studies: Employ DFT calculations to predict reactivity sites and intermolecular interactions.
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